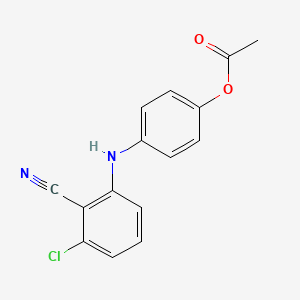

4-(3-Chloro-2-cyanoanilino)phenyl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-(3-chloro-2-cyanoanilino)phenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c1-10(19)20-12-7-5-11(6-8-12)18-15-4-2-3-14(16)13(15)9-17/h2-8,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWZABSWHGHNOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)NC2=C(C(=CC=C2)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Chemistry and Methodological Innovations for 4 3 Chloro 2 Cyanoanilino Phenyl Acetate

Comprehensive Synthetic Routes to 4-(3-Chloro-2-cyanoanilino)phenyl acetate (B1210297)

The construction of the C-N bond linking the two aromatic rings is the central challenge in synthesizing 4-(3-chloro-2-cyanoanilino)phenyl acetate. Modern organometallic cross-coupling reactions provide the most effective and versatile methods for achieving this transformation.

A retrosynthetic analysis of this compound identifies the diarylamine C-N bond as the most logical point for disconnection. This bond can be formed through established cross-coupling methodologies, such as the Buchwald-Hartwig amination or the Ullmann condensation. wikipedia.orgwikipedia.org This disconnection strategy leads to two primary sets of key precursors, as illustrated below.

Figure 1: Retrosynthetic Disconnection of this compound

Disconnection A (Buchwald-Hartwig/Ullmann Approach): This approach disconnects the bond between the aniline (B41778) nitrogen and the chloro-substituted phenyl ring.

Key Precursor 1: 4-Aminophenyl acetate (or its precursor, 4-aminophenol, which can be acetylated in a separate step).

Key Precursor 2: 2-Amino-6-chlorobenzonitrile (B183317), which acts as the aryl halide partner in the coupling reaction. The presence of the chlorine atom ortho to the cyano group makes this a suitable substrate for palladium- or copper-catalyzed amination.

Disconnection B (Alternative Coupling): This approach involves disconnecting the bond between the nitrogen and the acetate-bearing phenyl ring.

Key Precursor 1: 3-Chloro-2-cyanoaniline.

Key Precursor 2: 4-Acetoxyphenyl halide or triflate (e.g., 1-bromo-4-acetoxybenzene).

Given the commercial availability and reactivity profiles, the pathway involving 4-aminophenyl acetate and 2-amino-6-chlorobenzonitrile is often the more practical and commonly explored route. The synthesis of 2-amino-6-chlorobenzonitrile itself can be achieved from precursors like 2-chloro-6-nitrobenzoic acid. chemicalbook.com

The successful synthesis of this compound via palladium-catalyzed Buchwald-Hartwig amination hinges on the careful optimization of several reaction parameters. wikipedia.org The goal is to maximize yield while minimizing side reactions, such as hydrodehalogenation of the aryl chloride or formation of diarylated products. nih.gov

Key parameters for optimization include:

Palladium Precatalyst: Various palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladacycle precatalysts. The choice of precatalyst can influence reaction rate and catalyst stability. nih.gov

Ligand: The ligand is arguably the most critical component. Sterically hindered and electron-rich phosphine (B1218219) ligands are essential for facilitating both the oxidative addition and the C-N bond-forming reductive elimination steps. researchgate.net Ligands like XPhos, RuPhos, or BippyPhos have shown effectiveness in coupling challenging substrates. nih.govnih.gov The ligand-to-metal ratio is also a crucial parameter to optimize. nih.gov

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), lithium tert-butoxide (LiOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃). nih.gov The choice of base can significantly impact reaction efficiency and substrate compatibility.

Solvent: Aprotic, non-polar, or weakly polar solvents like toluene (B28343), 1,4-dioxane, or tetrahydrofuran (B95107) (THF) are typically employed to ensure the solubility of reactants and maintain catalyst stability at elevated temperatures.

Temperature: These reactions are often conducted at elevated temperatures (e.g., 80-120 °C) to ensure a reasonable reaction rate.

The table below summarizes a hypothetical optimization study for the synthesis based on common findings in the literature for similar diarylamine syntheses.

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene | 110 | <10 |

| 2 | Pd₂(dba)₃ (1) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 45 |

| 3 | Pd₂(dba)₃ (1) | XPhos (3) | NaOtBu | Toluene | 100 | 85 |

| 4 | XPhos Pd G3 (2) | - | NaOtBu | 1,4-Dioxane | 100 | 92 |

| 5 | XPhos Pd G3 (2) | - | LHMDS | THF | 80 | 88 |

This table is illustrative and based on typical optimization results for Buchwald-Hartwig amination reactions.

Modern synthetic chemistry places a strong emphasis on sustainability. The principles of green chemistry can be applied to the synthesis of this compound to reduce its environmental impact. inovatus.es

Key areas for greening the synthesis include:

Solvent Selection: Replacing traditional volatile organic compounds (VOCs) like toluene or dioxane with more sustainable alternatives is a primary goal. Deep eutectic solvents (DESs) have emerged as promising green media for Ullmann-type C-N couplings, offering high yields and potential for recycling of the solvent and catalyst system. mdpi.com Aqueous micellar catalysis, using surfactants to create nanoreactors in water, is another advanced strategy that eliminates the need for organic solvents in palladium-catalyzed aminations. nih.gov

Catalyst Efficiency and Recovery: Reducing the loading of precious metal catalysts like palladium is economically and environmentally beneficial. The use of highly active ligands that promote high turnover numbers (TON) and turnover frequencies (TOF) is crucial. digitellinc.com Developing heterogeneous catalysts or recyclable homogeneous systems, such as those using fluorous-tagged ligands, can also facilitate catalyst recovery and reuse, aligning with green chemistry principles. acs.org

Energy Efficiency: Employing milder reaction conditions, such as lower temperatures, reduces energy consumption. This can be achieved through the design of more active catalyst systems that operate efficiently without requiring high heat.

Atom Economy: While cross-coupling reactions generally have good atom economy, alternative metal-free strategies are being explored. For instance, some diarylamines can be synthesized via a desulfinylative Smiles rearrangement or nitrosonium-initiated C-N bond formation, avoiding the use of metal catalysts and halide leaving groups altogether. acs.orgnih.gov

Design and Synthesis of Analogues and Derivatives of this compound

The diarylamine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors used in oncology. rroij.com The design and synthesis of analogues of this compound are typically driven by the need to optimize biological activity, selectivity, and pharmacokinetic properties.

Structure-guided design utilizes high-resolution structural information of a biological target, such as a protein kinase, to rationally design more potent and selective inhibitors. acs.org If this compound were identified as a hit compound, its co-crystal structure with the target protein would reveal key binding interactions and areas for modification.

Design principles would focus on:

Exploring the ATP-Binding Pocket: The diarylamine core often mimics the adenine (B156593) portion of ATP, forming hydrogen bonds with the "hinge" region of the kinase domain. Modifications to the substitution pattern on either phenyl ring can be used to probe for additional interactions in hydrophobic pockets. frontiersin.org For example, replacing the chloro or cyano groups with other substituents could enhance binding affinity or improve selectivity against other kinases.

Targeting Allosteric Sites: Some inhibitors achieve selectivity by binding to regions adjacent to the ATP pocket. Modifications can be designed to extend into these "back pockets," often by introducing larger functional groups. nih.gov

Modulating Physicochemical Properties: The acetate group is likely a prodrug moiety, which would be hydrolyzed in vivo to the corresponding phenol (B47542). Analogues could be designed with different ester groups or other functionalities to modulate properties like solubility, cell permeability, and metabolic stability.

The table below illustrates potential modifications based on these principles.

| Modification Site | Original Group | Potential New Group | Design Rationale |

|---|---|---|---|

| Phenyl Ring A (Position 3) | -Cl | -CH₃, -CF₃ | Probe hydrophobic pocket, modulate electronics. |

| Phenyl Ring A (Position 2) | -CN | -CONH₂, -SO₂NH₂ | Introduce new hydrogen bond donors/acceptors. |

| Phenyl Ring B (Position 4) | -OCOCH₃ | -OH, -OCH₃, -NHCOCH₃ | Alter solubility, metabolic stability, H-bonding. |

| Phenyl Ring B (para position) | -OCOCH₃ | -O(CH₂)₂-Morpholine | Improve solubility and pharmacokinetic profile. |

To efficiently explore the structure-activity relationship (SAR) around the this compound core, parallel synthesis and combinatorial chemistry techniques are employed. spirochem.com These methods allow for the rapid generation of a large number of structurally related compounds, known as a chemical library. uniroma1.it

Methodologies for library generation include:

Scaffold Decoration: In this approach, a common intermediate (the scaffold) is reacted with a diverse set of building blocks in a parallel fashion. For this target, a key intermediate like 2-amino-6-chlorobenzonitrile could be coupled with a library of substituted 4-aminophenyl acetates. Alternatively, a common amine precursor could be reacted with a library of diverse aryl halides. enamine.net

Solid-Phase Synthesis: One of the coupling partners can be attached to a solid support (resin). This simplifies purification, as excess reagents and byproducts can be washed away, and the final products are cleaved from the resin in the last step. This is highly amenable to automation and the creation of large libraries.

Automated Synthesis Platforms: Modern drug discovery labs utilize robotic liquid handlers and parallel reaction blocks (e.g., 24- or 96-well plates) to perform and monitor hundreds of reactions simultaneously. spirochem.com This high-throughput experimentation allows for the rapid optimization of reaction conditions and the synthesis of large compound libraries for biological screening. nih.gov

These combinatorial approaches, guided by structural insights, enable a systematic exploration of the chemical space around the parent molecule, accelerating the identification of lead compounds with improved therapeutic potential.

Stereochemical Control and Regioselectivity in the Synthesis of Related Compoundsacs.org

The synthesis of complex diarylamine structures, such as this compound, necessitates precise control over both the three-dimensional arrangement of atoms (stereochemistry) and the specific placement of functional groups on the aromatic rings (regioselectivity). Advances in synthetic methodologies have provided chemists with powerful tools to address these challenges, enabling the construction of structurally defined molecules with desired properties. This section explores key strategies and innovations in achieving stereochemical and regiochemical control in the synthesis of diarylamines and related substituted anilines.

Stereochemical Control in Diaryl-amine Synthesis

A significant area of stereochemical focus in diarylamine chemistry is the synthesis of axially chiral atropisomers. These molecules are chiral due to restricted rotation around a single bond, in this case, the C–N bond between the two aryl rings. The ability to selectively synthesize one enantiomer is crucial in fields like medicinal chemistry and materials science.

Recent breakthroughs have utilized organocatalysis for the atroposelective synthesis of these chiral diarylamines. One notable method involves the asymmetric electrophilic amination of sterically hindered diarylamines using azodicarboxylates, catalyzed by a chiral phosphoric acid (CPA). researchgate.net This approach has successfully produced a variety of acyclic secondary diarylamine atropisomers in good yields and with high enantioselectivities, expanding beyond the previously common N-aryl quinoid-type atropisomers. researchgate.net

Another strategy is the asymmetric reductive amination of aryl ketones, which yields chiral amines. This has been accomplished through a one-pot, two-step process using chiral iridium complexes as catalysts, which facilitate the enantioselective reduction of C=N bonds. researchgate.net Furthermore, the stability of the resulting atropisomers can be enhanced by intramolecular hydrogen bonding, which helps to lock the molecule in a specific conformation and increase the energy barrier to rotation. nih.govnih.gov For instance, diarylamines based on 4-aminoquinoline (B48711) scaffolds have been synthesized as highly stable atropisomers that can be isolated in pure cis or trans conformations. nih.gov

| Catalyst System | Reaction Type | Substrate Type | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acid (CPA) | Asymmetric Electrophilic Amination | Sterically Hindered Acyclic Secondary Diarylamines | High Enantioselectivity (High % ee) | researchgate.net |

| Chiral Iridium Complexes | Asymmetric Reductive Amination | Aryl N-heteroaryl Ketones | Good Yields, High Enantioselectivity (up to 99.9% ee) | researchgate.net |

| Palladium/Chiral Ligand & Rhodium Catalysis (Sequential) | Asymmetric Allylic Amination / Intramolecular Aziridination | Allylic Carbonates & Sulfamates | High Enantiomeric Excess (>90% ee) | rsc.org |

| Chiral SPINOL-derived Sulfide | Atroposelective Electrophilic Sulfenylation | N-aryl Aminoquinone Derivatives | High Yields and Enantioselectivities | nih.gov |

Regioselectivity in the Synthesis of Substituted Anilines and Diarylamines

Regioselectivity is paramount when constructing substituted diarylamines to ensure the correct isomer is formed. This is particularly relevant when synthesizing precursors like substituted anilines or during the crucial C–N bond-forming cross-coupling step.

One effective strategy for controlling regioselectivity in the functionalization of anilines involves the use of sterically demanding substituents on the nitrogen atom. acs.org For example, introducing a bulky triisopropylsilyl (TIPS) group at the nitrogen of aniline can direct subsequent electrophilic substitution preferentially to the para-position following an initial N-lithiation step. This directed lithiation approach provides a reliable method for preparing para-substituted anilines. acs.org

In the context of C–N cross-coupling reactions, such as the Buchwald-Hartwig amination, regioselectivity is often dictated by the electronic properties of the aryl halide and the nature of the catalyst. nih.gov For substrates containing multiple halogen atoms, the reaction can be controlled to occur at the most reactive site. For instance, in the palladium-catalyzed cross-coupling of 2,4,7-trichloroquinazoline, substitution occurs selectively at the most electrophilic C-4 position. nih.gov This allows for a sequential strategy where different groups can be introduced at specific positions by carefully choosing the reaction conditions and coupling partners. nih.gov Such sequential cross-coupling methods are powerful tools for building complex, highly functionalized heterocyclic structures from polyhalogenated precursors. nih.gov

| Methodology | Substrate | Key Reagent/Condition | Outcome | Reference |

|---|---|---|---|---|

| Directed Lithiation | Aniline with bulky N-substituent (e.g., TIPS) | BuⁿLi, then Electrophile | Regioselective para-substitution | acs.org |

| Sequential Suzuki Cross-Coupling | 2,4,7-Trichloroquinazoline | Pd Catalyst, Arylboronic Acids | Initial selective coupling at the C-4 position, followed by C-2 and C-7 | nih.gov |

| Electrophilic Cyclization | N-(2-Alkynyl)anilines | ICl, I₂, Br₂ | 6-endo-dig cyclization to form 3-halo-substituted quinolines | researchgate.net |

| Four-Component Coupling | N-Substituted Anilines, Aldehydes, Alkynes, Acids | Mild reaction conditions | Excellent regioselectivity in the synthesis of N-substituted quinolinium salts |

Computational and Theoretical Studies on 4 3 Chloro 2 Cyanoanilino Phenyl Acetate

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are fundamental computational techniques used to predict how a small molecule (ligand), such as 4-(3-chloro-2-cyanoanilino)phenyl acetate (B1210297), might bind to a macromolecular target, typically a protein or nucleic acid. These methods are crucial in drug discovery for identifying potential therapeutic targets and optimizing lead compounds.

Predictive modeling through molecular docking aims to determine the preferred orientation of a ligand within a protein's active site and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. The process involves preparing the 3D structures of both the ligand and the protein target. For 4-(3-chloro-2-cyanoanilino)phenyl acetate, this would involve generating its 3D coordinates and assigning appropriate atomic charges.

The docking algorithm then samples a vast number of possible conformations and orientations of the ligand within the binding pocket of the target protein. A scoring function is used to evaluate each pose, estimating the binding free energy. Favorable interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, contribute to a better score.

For this compound, key structural features would guide its binding. The secondary amine can act as a hydrogen bond donor, while the cyano group, the ester carbonyl oxygen, and the chloro substituent can act as hydrogen bond acceptors. The two phenyl rings provide extensive surfaces for hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a binding site. Docking studies of structurally similar anilinoquinazoline (B1252766) derivatives have shown that the aniline (B41778) moiety often forms critical hydrogen bonds with hinge region residues in protein kinases. nih.gov Similarly, docking studies on other aniline derivatives have demonstrated interactions with enzymes like DNA gyrase. nih.govresearchgate.net

A hypothetical docking simulation of this compound into a protein kinase active site might yield the results summarized in the table below.

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| Protein Kinase (e.g., EGFR) | -9.8 | Met793, Asp855, Lys745 | H-bond (amine NH), H-bond (cyano N), Hydrophobic |

| DNA Gyrase Subunit B | -8.5 | Asp73, Asn46, Arg136 | H-bond (carbonyl O), Hydrophobic, Halogen bond (Cl) |

Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt. For this compound, which has a flexible diphenylamine (B1679370) core, the most significant degree of freedom is the rotation around the C-N-C bridge, defined by the dihedral angles between the two aromatic rings. The conformation of biphenyl (B1667301) and diphenylamine systems is heavily influenced by the substituents on the rings, particularly at the ortho positions. libretexts.orgresearchgate.net

The presence of the chloro and cyano groups at the 2- and 3-positions of one ring introduces steric hindrance, which will likely prevent the molecule from adopting a planar conformation. libretexts.org A twisted conformation is expected to be the most stable, minimizing steric clashes between the ortho substituents and adjacent hydrogen atoms.

Energy minimization studies, using force fields or quantum mechanical methods, are performed to identify the lowest energy (most stable) conformation. These calculations systematically adjust the molecule's geometry, including bond lengths, bond angles, and dihedral angles, to find a structure at a minimum on the potential energy surface. The resulting low-energy conformer is considered the most probable bioactive conformation and is typically used for subsequent docking simulations.

| Dihedral Angle (Ring 1 - N - Ring 2) | Relative Energy (kcal/mol) | Notes |

|---|---|---|

| 0° (Planar) | +15.2 | High energy due to severe steric clash |

| 45° | +1.5 | Intermediate energy state |

| 65° | 0.0 | Predicted lowest energy (most stable) conformation |

| 90° (Perpendicular) | +3.8 | Higher energy due to loss of conjugation |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogues

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying key molecular properties (descriptors) that correlate with activity, a predictive model can be built to estimate the activity of new, untested compounds.

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. For a QSAR study involving this compound and its analogues, a wide range of descriptors would be calculated. researchgate.net These can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of frontier molecular orbitals. Examples include dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, and Lowest Unoccupied Molecular Orbital (LUMO) energy. ucsb.edu

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, molecular volume, and surface area.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for membrane permeability and binding to hydrophobic pockets. The most common descriptor is the logarithm of the octanol-water partition coefficient (logP).

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching.

The selection of relevant descriptors is a critical step, often involving statistical methods to identify those that have the strongest correlation with the biological activity of the compound series.

| Descriptor Class | Example Descriptor | Potential Significance for Activity |

|---|---|---|

| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons in reactions or interactions. |

| Electronic | Dipole Moment | Influences polar interactions with the target and solubility. |

| Hydrophobic | logP | Affects membrane transport and hydrophobic binding. |

| Steric | Molecular Volume | Determines the fit within the receptor's binding site. |

| Topological | Wiener Index | Describes molecular branching and compactness. |

Once a mathematical relationship (the QSAR model) is developed using a "training set" of compounds with known activities, its statistical significance and predictive power must be rigorously validated. basicmedicalkey.com Validation ensures that the model is robust and can make reliable predictions for new compounds (the "test set"). semanticscholar.orgresearchgate.net

Key statistical metrics for validation include:

Coefficient of Determination (R²): Measures how well the model fits the training set data. A value closer to 1.0 indicates a better fit.

Leave-One-Out Cross-Validation Coefficient (q² or Q²): A measure of the model's internal predictive ability. One compound is removed from the training set, a model is built with the rest, and the activity of the removed compound is predicted. This is repeated for all compounds. A q² > 0.5 is generally considered acceptable. taylorfrancis.com

External Validation (Predictive R², R²_pred): The model built from the training set is used to predict the activities of an external test set of compounds that were not used in model development. This is the most crucial test of a model's real-world predictive power. basicmedicalkey.comnih.gov

A statistically robust QSAR model can then be used to predict the activity of virtual analogues of this compound, guiding synthetic efforts toward more potent compounds.

| Validation Parameter | Symbol | Acceptable Value | Interpretation |

|---|---|---|---|

| Coefficient of Determination | R² | > 0.6 | Goodness of fit for the training set. |

| Cross-Validation Coefficient | q² (LOO) | > 0.5 | Indicates good internal model robustness and predictability. |

| Predictive R-squared | R²_pred | > 0.6 | Demonstrates the model's ability to predict external data. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of a molecule. nih.gov For this compound, these calculations can reveal how the arrangement of electrons influences its chemical behavior.

The electronic properties are heavily influenced by its substituents. The aniline nitrogen and the ester oxygen are electron-donating, while the chloro and cyano groups are strongly electron-withdrawing. ncert.nic.inrsc.org This push-pull electronic effect creates a complex charge distribution across the molecule.

DFT calculations can determine several key electronic properties:

HOMO and LUMO Energies: The energy of the Highest Occupied Molecular Orbital (HOMO) relates to the tendency of a molecule to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. mdpi.comeujournal.org A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecular surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this molecule, negative potential would be expected around the cyano nitrogen and carbonyl oxygen.

Atomic Charges: These calculations assign partial charges to each atom, identifying which parts of the molecule are electron-rich or electron-poor.

These calculations provide a profile of the molecule's reactivity, predicting which sites are most likely to engage in metabolic transformations or interactions with biological targets. umn.edunih.gov

| Calculated Property | Predicted Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the most easily donatable electrons. |

| LUMO Energy | -1.8 eV | Indicates the energy of the lowest orbital for accepting electrons. |

| HOMO-LUMO Gap | 4.7 eV | Suggests moderate chemical stability and reactivity. |

| Dipole Moment | 3.5 Debye | Indicates a significant overall molecular polarity. |

Frontier Molecular Orbital (FMO) Analysis and Electronic Properties

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding the electronic behavior and reactivity of a molecule. It primarily focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability.

For this compound, computational studies, though not extensively reported in publicly available literature, can be inferred from analyses of structurally similar compounds. The presence of electron-withdrawing groups such as the chloro and cyano substituents on the anilino ring, coupled with the phenyl acetate moiety, significantly influences the electronic distribution and the energies of the frontier orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: These values are illustrative and would require specific computational calculations (e.g., using Density Functional Theory, DFT) for verification.

The relatively large energy gap suggested by this hypothetical data would imply that this compound possesses good chemical stability. The distribution of the HOMO and LUMO across the molecule would further reveal the most probable sites for electrophilic and nucleophilic attack, respectively.

Theoretical Investigations of Reaction Mechanisms and Pathways

Theoretical investigations into reaction mechanisms provide a molecular-level understanding of how a compound might be synthesized or how it might metabolize or degrade. For this compound, several reaction pathways could be computationally explored.

One key area of investigation would be the synthesis of the compound itself, likely involving the reaction between 2-amino-6-chlorobenzonitrile (B183317) and 4-acetoxyphenylboronic acid or a similar coupling reaction. Computational modeling could elucidate the transition states and energy profiles of such reactions, helping to optimize reaction conditions.

Another important area is the study of its potential hydrolysis, particularly of the acetate ester linkage. Theoretical calculations could model the reaction pathway for the hydrolysis under both acidic and basic conditions, identifying the activation energies and intermediates involved. This would provide insights into the compound's stability in different chemical environments.

In Silico ADME Prediction Methodologies in Preclinical Contexts

In the early stages of drug discovery and development, in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for assessing the potential of a compound to become a viable drug candidate. Various computational models and software are used to predict these properties based on the molecule's structure.

For this compound, a range of ADME parameters can be predicted. These predictions are based on established quantitative structure-property relationship (QSPR) models and physicochemical properties derived from the molecular structure.

Table 2: Predicted ADME Properties of this compound

| ADME Property | Predicted Value |

| Absorption | |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | Moderate to High |

| Distribution | |

| Plasma Protein Binding (%) | >90 |

| Blood-Brain Barrier Permeation | Low to Moderate |

| Metabolism | |

| CYP450 2D6 Inhibition | Probable Inhibitor |

| CYP450 3A4 Inhibition | Probable Inhibitor |

| Excretion | |

| Renal Organic Cation Transporter | Unlikely Substrate |

Note: These are predictive values generated by computational models and require experimental validation.

These in silico predictions suggest that this compound is likely to be well-absorbed orally. However, its potential for high plasma protein binding and inhibition of key metabolic enzymes like CYP2D6 and CYP3A4 would need careful consideration and experimental verification in preclinical studies. The predicted low to moderate blood-brain barrier permeation might be advantageous for targeting peripheral tissues while minimizing central nervous system side effects.

Preclinical Pharmacological and Mechanistic Investigations of 4 3 Chloro 2 Cyanoanilino Phenyl Acetate

Cellular Pharmacology and Phenotypic Screening Approaches

Cellular Uptake and Subcellular Localization Studies

No publicly accessible studies were identified that describe the mechanisms by which 4-(3-Chloro-2-cyanoanilino)phenyl acetate (B1210297) enters cells or its subsequent distribution within subcellular compartments. Research in this area is fundamental to understanding a compound's mechanism of action, as its ability to reach and accumulate at the site of its molecular target is a prerequisite for pharmacological activity. Such studies typically involve techniques like fluorescence microscopy with labeled compounds or cell fractionation followed by quantitative analysis. The absence of this information for 4-(3-Chloro-2-cyanoanilino)phenyl acetate means its cellular disposition and potential intracellular targets remain unknown.

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Characterization

Comprehensive pharmacokinetic and pharmacodynamic characterization is a critical step in preclinical drug development. However, no data for this compound was found in the public domain.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Relevant Animal Models

There are no published reports detailing the ADME properties of this compound in any preclinical animal models. These studies are essential for determining how an organism processes a compound, providing insights into its bioavailability, tissue distribution, metabolic pathways, and routes of elimination. Without this data, the in vivo behavior of the compound cannot be predicted.

Bioanalytical Methods for Quantification in Biological Matrices (Preclinical)

The development of sensitive and specific bioanalytical methods is necessary to measure the concentration of a compound and its metabolites in biological fluids and tissues. A search for such methods for this compound, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) assays, yielded no specific results. The development of these methods is a prerequisite for conducting pharmacokinetic and efficacy studies.

Metabolite Identification and Metabolic Stability Studies (In Vitro/In Vivo Preclinical)

Information regarding the metabolic fate of this compound is not available. In vitro studies using liver microsomes or hepatocytes are typically performed to assess metabolic stability and identify potential metabolites. rsc.orguokerbala.edu.iq These studies help predict a compound's half-life and identify metabolites that may be active or toxic. No such studies have been published for this compound.

Efficacy Assessments in Preclinical Disease Models

The potential therapeutic utility of a compound is evaluated in preclinical models of disease. There is no available evidence from the scientific literature to suggest that this compound has been tested for efficacy in any such models.

Selection and Characterization of Relevant Animal Models

Since no efficacy studies have been reported, there is no information on the selection and characterization of animal models that would be relevant for testing the activity of this compound. The choice of an appropriate animal model depends on the hypothesized therapeutic indication, which itself appears to be undefined for this compound in the public literature.

Experimental Design and Statistical Analysis of Preclinical Efficacy Data

Information regarding the experimental design and statistical analysis of preclinical efficacy studies for this compound is not available in published research. Typically, this section would describe the animal models used to test the compound's effectiveness, the methodologies for inducing the disease state, the grouping of animals, and the parameters measured to assess efficacy. Furthermore, it would detail the statistical methods employed to analyze the collected data, ensuring the scientific validity of the findings. Without primary research studies, a data table representing such findings cannot be generated.

Mechanistic Correlates of Observed Efficacy in Animal Studies

There is no available information from animal studies detailing the mechanistic correlates of efficacy for this compound. This section would typically synthesize findings from in vivo studies that elucidate how the compound achieves its therapeutic effects at a molecular, cellular, or physiological level. This could include evidence of target engagement, modulation of specific signaling pathways, or effects on biomarkers related to the disease model. The absence of such studies precludes any discussion on the topic and the creation of a corresponding data table.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 3 Chloro 2 Cyanoanilino Phenyl Acetate Derivatives

Identification of Essential Pharmacophores and Binding Hotspots

A pharmacophore is a three-dimensional arrangement of electronic and steric features that is necessary for a molecule to interact with a specific biological target. For derivatives of 4-(3-Chloro-2-cyanoanilino)phenyl acetate (B1210297), the core scaffold itself presents several key features that likely contribute to its biological activity. The diphenylamine (B1679370) core is a common motif in many biologically active compounds, often facilitating crucial hydrophobic and pi-stacking interactions within protein binding sites.

The essential pharmacophoric features of this class of compounds can be hypothesized as follows:

Hydrogen Bond Acceptors: The cyano (-CN) group and the carbonyl oxygen of the acetate moiety are potent hydrogen bond acceptors. These groups can form critical interactions with hydrogen bond donor residues (e.g., lysine, arginine, asparagine) in a target's binding pocket.

Hydrogen Bond Donor: The secondary amine (-NH-) linking the two phenyl rings acts as a hydrogen bond donor, potentially interacting with acceptor residues like glutamate, aspartate, or the backbone carbonyls of the protein.

Aromatic Rings: The two phenyl rings provide a scaffold for hydrophobic and aromatic interactions (pi-pi stacking or T-stacking) with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Halogen Bond Donor: The chlorine atom on the anilino ring can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which can contribute to binding affinity and selectivity.

Identifying binding hotspots involves computational methods like molecular docking and molecular dynamics simulations, alongside experimental techniques such as X-ray crystallography of ligand-protein complexes. These studies would pinpoint the specific amino acid residues that form favorable interactions with the key pharmacophoric features of 4-(3-Chloro-2-cyanoanilino)phenyl acetate derivatives, thereby guiding further optimization.

Table 1: Postulated Pharmacophoric Features and Potential Interacting Residues

| Pharmacophoric Feature | Potential Interacting Amino Acid Residues | Type of Interaction |

| Cyano Group (-CN) | Lysine, Arginine, Asparagine, Serine, Threonine | Hydrogen Bond |

| Acetate Carbonyl (C=O) | Lysine, Arginine, Asparagine, Serine, Threonine | Hydrogen Bond |

| Amine Linker (-NH-) | Glutamate, Aspartate, Main-chain Carbonyls | Hydrogen Bond |

| Phenyl Rings | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine | Hydrophobic, π-π Stacking |

| Chlorine Atom (-Cl) | Main-chain Carbonyls, Serine, Threonine | Halogen Bond |

Strategic Modification of the Core Structure for Enhanced Biological Activity

Strategic modifications of the this compound core structure are essential for enhancing biological activity, selectivity, and pharmacokinetic properties. These modifications can be broadly categorized into several approaches:

Scaffold Hopping: This strategy involves replacing the central diphenylamine scaffold with a different core structure that maintains the spatial arrangement of the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties, such as better patentability or reduced off-target effects.

Ring Variation and Substitution: The substitution pattern on both phenyl rings offers a rich avenue for optimization. Introducing various substituents (e.g., alkyl, alkoxy, halogen) at different positions can modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity. For example, adding a small alkyl group could enhance hydrophobic interactions, while an alkoxy group might introduce an additional hydrogen bond acceptor.

Conformational Constraint: The flexibility of the diphenylamine core can be restricted by introducing cyclic structures or rigid linkers. This can lock the molecule into a bioactive conformation, potentially increasing its potency and selectivity by reducing the entropic penalty upon binding to the target.

Table 2: Examples of Strategic Modifications and Their Rationale

| Modification Strategy | Example | Rationale for Enhanced Activity |

| Bioisosteric Replacement of Acetate | Replacement with a methyl amide | Improve metabolic stability and introduce a hydrogen bond donor. |

| Ring Substitution | Addition of a methoxy (B1213986) group to the phenylacetate (B1230308) ring | Modulate electronics and potentially form new hydrogen bonds. |

| Conformational Constraint | Cyclization to form a carbazole (B46965) derivative | Reduce conformational flexibility to favor the bioactive conformation. |

Understanding the Impact of Substituent Effects on Biological Activity and Physicochemical Properties

The nature and position of substituents on the this compound scaffold have a profound impact on both its biological activity and its physicochemical properties, which are critical for preclinical research. These effects can be understood through the lens of electronic, steric, and lipophilic parameters.

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can alter the electron distribution within the molecule. This can affect the pKa of the amine linker, the strength of hydrogen bonds, and the reactivity of the molecule. For instance, an electron-withdrawing group on the phenyl rings could enhance the acidity of the NH group, potentially strengthening its hydrogen bond donation. The Hammett equation is a useful tool for quantifying these electronic effects.

Steric Effects: The size and shape of a substituent can influence how the molecule fits into its binding site. Bulky substituents may cause steric hindrance, preventing optimal binding. Conversely, a well-placed substituent could create favorable van der Waals interactions. Steric parameters, such as Taft's steric parameter (Es), can be used in quantitative structure-activity relationship (QSAR) studies to correlate steric bulk with biological activity.

Lipophilicity: Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The addition of lipophilic substituents can enhance membrane permeability and binding to hydrophobic pockets but may also increase metabolic clearance and reduce solubility. Conversely, introducing hydrophilic groups can improve solubility but may hinder cell penetration. A balance of lipophilicity is often required for optimal in vivo efficacy.

Systematic variation of substituents and the subsequent analysis of biological activity and physicochemical properties allow for the development of QSAR models. These models can predict the activity of novel derivatives and guide the design of compounds with improved therapeutic profiles for preclinical evaluation.

Table 3: Impact of Substituent Properties on Biological and Physicochemical Profiles

| Substituent Property | Effect on Biological Activity | Effect on Physicochemical Properties |

| Electron-Withdrawing | Can modulate pKa and hydrogen bonding strength. | Can affect chemical reactivity and metabolic stability. |

| Electron-Donating | Can influence electron density and interaction with electron-deficient sites. | Can alter pKa and solubility. |

| Steric Bulk | May enhance or hinder binding affinity depending on the binding site topology. | Can influence solubility and crystal packing. |

| Lipophilicity | Affects binding to hydrophobic pockets and membrane permeability. | Influences solubility, permeability, and plasma protein binding. |

Advanced Analytical and Characterization Techniques in Research on 4 3 Chloro 2 Cyanoanilino Phenyl Acetate

High-Resolution Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for elucidating the precise molecular structure of 4-(3-Chloro-2-cyanoanilino)phenyl acetate (B1210297). By probing the interactions of the molecule with electromagnetic radiation, these methods provide a detailed map of its atomic and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR: In a typical ¹H NMR spectrum, the protons of 4-(3-Chloro-2-cyanoanilino)phenyl acetate would exhibit distinct chemical shifts based on their electronic environments. The acetate methyl group (CH₃) protons would appear as a singlet in the upfield region. The aromatic protons on the two phenyl rings would resonate in the downfield region, displaying complex splitting patterns due to spin-spin coupling with neighboring protons. The N-H proton would likely appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. jcsp.org.pk The carbonyl carbon of the acetate group would have a characteristic chemical shift in the downfield region (around 169 ppm). jcsp.org.pk The carbon of the cyano group would also be identifiable. The aromatic carbons would appear in a range typical for substituted benzene (B151609) rings, with their specific shifts influenced by the chloro, cyano, anilino, and acetate substituents. jcsp.org.pknih.gov The methyl carbon of the acetate group would be found in the upfield region. rsc.org

2D NMR: To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to map out the proton-proton networks within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different parts of the molecule, such as linking the phenyl rings through the amine bridge and confirming the position of the acetate group.

A summary of expected NMR data is presented below.

| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Acetate CH₃ | ~2.3 | ~21 |

| Carbonyl C=O | - | ~169 |

| Aromatic CHs | ~7.0 - 7.8 | ~115 - 151 |

| Cyano C≡N | - | ~117 |

| N-H | Variable, broad singlet | - |

Mass Spectrometry (MS/MS) for Fragmentation Analysis and Metabolite Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₅H₁₁ClN₂O₂, corresponding to a molecular weight of approximately 286.72 g/mol . keyorganics.net

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a "fingerprint" for the molecule, aiding in its structural confirmation. Common fragmentation pathways for this compound would likely involve:

Loss of the acetyl group: Cleavage of the ester bond could lead to the loss of a ketene (B1206846) molecule (CH₂CO, 42 Da). researchgate.net

Cleavage of the C-N bond: Fragmentation at the amine bridge could separate the two aromatic rings.

Loss of substituents: The loss of the chlorine atom (35/37 Da) or the cyano group (26 Da) from fragment ions could also be observed. nih.gov

Metabolite Identification: High-resolution mass spectrometry is a key tool in drug metabolism studies. nih.gov It can be used to identify metabolites of this compound in biological samples. nih.gov Common metabolic transformations include oxidation (e.g., hydroxylation, +16 Da), and conjugation with endogenous molecules like glucuronic acid (+176 Da) or sulfate (B86663) (+80 Da). nih.gov By comparing the high-resolution MS/MS spectra of potential metabolites with that of the parent compound, the sites of metabolic modification can be determined. nih.gov

| Ion | Proposed Structure/Loss | Expected m/z |

| [M+H]⁺ | Protonated Parent Molecule | 287.05 |

| [M-CH₂CO]⁺ | Loss of ketene | 245.04 |

| [C₇H₄ClN₂]⁺ | Fragment containing the chloro-cyano-aniline moiety | 151.01 |

| [C₈H₈NO₂]⁺ | Fragment containing the phenyl acetate moiety | 150.05 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would show characteristic absorption bands for its key functional groups. libretexts.org

N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ corresponding to the secondary amine.

Aromatic C-H Stretch: Absorptions typically appear above 3000 cm⁻¹.

C≡N Stretch: A sharp, intense absorption band in the range of 2210-2260 cm⁻¹ is characteristic of the nitrile group. researchgate.net

C=O Stretch: A strong, sharp absorption band around 1760 cm⁻¹ is indicative of the ester carbonyl group. libretexts.org

C-O Stretch: An absorption band for the ester C-O bond would be expected in the 1000-1300 cm⁻¹ region. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. This technique is useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems. nih.gov The spectrum of this compound would be expected to show absorption maxima (λmax) due to the electronic transitions within its substituted phenyl rings. researchgate.net This technique is also valuable for reaction monitoring, as changes in the conjugation or structure of the molecule during a chemical reaction will lead to shifts in the absorption spectrum.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| N-H (amine) | 3300 - 3400 |

| C≡N (nitrile) | 2210 - 2260 |

| C=O (ester) | ~1760 |

| C-O (ester) | 1000 - 1300 |

Chromatographic Separation Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for separating the target compound from impurities, byproducts, and starting materials, thereby allowing for accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the most common chromatographic techniques for the analysis of non-volatile organic compounds. nih.gov A reversed-phase method would typically be employed for this compound, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol).

Purity Assessment: When analyzed by HPLC/UPLC with a suitable detector (such as a UV-Vis diode array detector), the compound should ideally appear as a single major peak. The purity can be calculated based on the relative area of this peak compared to the total area of all peaks in the chromatogram.

Quantitative Analysis: For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure reference standard and plotting the peak area against concentration. The concentration of the compound in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. UPLC offers advantages over traditional HPLC with faster analysis times and higher resolution due to the use of smaller stationary phase particles.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography is a powerful separation technique for volatile and thermally stable compounds. Due to its relatively high molecular weight and polarity, this compound is likely not sufficiently volatile for direct analysis by GC-MS without thermal degradation.

However, GC-MS could be employed to analyze for volatile impurities or starting materials in a sample. Furthermore, derivatization could be performed to create a more volatile analog of the molecule. researchgate.netresearchgate.net For instance, hydrolysis of the ester followed by derivatization of the resulting phenol (B47542) could be an indirect method of analysis. researchgate.net When coupled with a mass spectrometer, GC-MS provides definitive identification of the separated volatile components.

A comprehensive review of scientific literature reveals a notable absence of published research focused on the X-ray crystallographic analysis of This compound . Consequently, detailed crystallographic data, including unit cell parameters, space group, and three-dimensional structural coordinates for this specific compound and its potential complexes, are not available in the public domain.

X-ray crystallography is a pivotal technique in chemical sciences for the unambiguous determination of the three-dimensional arrangement of atoms within a crystal. This method provides precise information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding a molecule's steric and electronic properties. Furthermore, the analysis of the crystal packing reveals intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the supramolecular architecture and influence the material's bulk properties.

While the synthesis and potential applications of related compounds may be documented, the specific crystallographic characterization of this compound has not been reported. Such a study would be essential for:

Conformational Analysis: Determining the preferred spatial orientation of the phenyl acetate and the chloro-cyanoanilino moieties.

Intermolecular Interactions: Identifying the non-covalent forces that dictate how the molecules arrange themselves in the solid state.

Structure-Property Relationships: Correlating the precise molecular and supramolecular structure with observed physicochemical properties.

Complex Formation: Elucidating the coordination geometry and bonding in any metal complexes that could be formed with this ligand.

Without experimental single-crystal X-ray diffraction data, any discussion on the three-dimensional structure of this compound would be purely speculative, relying on computational modeling rather than empirical evidence. The generation of detailed data tables for its crystallographic parameters is therefore not possible.

Further research involving the successful crystallization of this compound and its subsequent analysis by X-ray diffraction would be required to provide the definitive structural information requested.

Future Research Directions and Unexplored Avenues for 4 3 Chloro 2 Cyanoanilino Phenyl Acetate

Identification of Novel Biological Targets and Applications (Preclinical Focus)

While the specific biological targets of 4-(3-chloro-2-cyanoanilino)phenyl acetate (B1210297) remain to be elucidated, its chemical structure, featuring an anilino group, suggests potential interactions with a variety of protein classes, particularly kinases. The anilino-quinazoline and anilino-quinoline scaffolds are well-established pharmacophores in oncology, known to target protein kinases like EGFR and VEGFR. nih.govmdpi.comnih.gov Future preclinical research should therefore prioritize the unbiased identification of its molecular targets and exploration of its therapeutic applications.

A primary avenue of investigation involves large-scale screening to identify novel biological targets. Phenotypic screening across diverse cancer cell lines could reveal specific sensitivities, pointing toward potential anticancer applications. mdpi.comresearchgate.net A compound exhibiting potent antiproliferative activity against specific cell lines, for instance, would warrant deeper investigation into the underlying mechanism. mdpi.com Following initial phenotypic hits, target deconvolution can be achieved using state-of-the-art chemical proteomics approaches. Techniques such as activity-based protein profiling (ABPP) and affinity chromatography coupled with mass spectrometry can identify direct binding partners of the compound in a cellular context.

Furthermore, computational methods, including inverse molecular docking, can be employed to screen 4-(3-chloro-2-cyanoanilino)phenyl acetate against comprehensive databases of protein structures. This in silico approach can generate hypotheses about potential targets that can then be validated experimentally through enzymatic assays or binding studies.

Table 1: Methodologies for Novel Target Identification

| Methodology | Description | Potential Outcome for this compound |

|---|---|---|

| Phenotypic Screening | Testing the compound across a wide panel of cell lines (e.g., NCI-60) to observe cellular responses like apoptosis or growth inhibition. | Identification of cancer types or cellular pathways particularly sensitive to the compound. |

| Chemical Proteomics | Using the compound as a probe to isolate and identify its direct binding partners from cell lysates via techniques like affinity purification-mass spectrometry. | Unbiased identification of primary molecular targets and off-targets. |

| Computational Docking | In silico modeling of the compound's interaction with a large library of known protein structures to predict binding affinity and mode. | Generation of a prioritized list of potential protein targets for experimental validation. |

| Kinase Profiling | Screening the compound against a broad panel of recombinant kinases to measure its inhibitory activity. | Determination of the compound's kinome selectivity profile and identification of specific kinase targets. |

Integration of Omics Technologies for Systems-Level Understanding in Preclinical Models

To build a comprehensive understanding of the biological impact of this compound, it is crucial to move beyond single-target identification and embrace a systems-level approach. The integration of multi-omics technologies in preclinical models (e.g., cell cultures, organoids, or patient-derived xenografts) can provide a holistic view of the compound's mechanism of action, identify biomarkers, and uncover unexpected off-target effects. nih.govmdpi.comcrownbio.com

Upon treating a responsive cell line with the compound, the following omics studies can be performed:

Transcriptomics (RNA-seq): This will reveal changes in gene expression, highlighting the cellular pathways that are modulated by the compound. frontlinegenomics.com For example, significant upregulation of genes involved in apoptosis or cell cycle arrest would provide strong evidence for the compound's mechanism. biobide.com

Proteomics: Quantitative analysis of the proteome can confirm that changes in gene expression translate to the protein level and can also identify post-translational modifications indicative of altered signaling pathways. crownbio.com

Metabolomics: This approach analyzes changes in small-molecule metabolites, offering a functional readout of the cellular state and revealing alterations in metabolic pathways that may be critical to the compound's effect. mdpi.com

Integrating these large datasets using bioinformatics can create a detailed molecular signature of the compound's activity. crownbio.com This multi-omics approach is invaluable for validating proposed mechanisms of action, discovering biomarkers for patient stratification in future studies, and understanding potential resistance mechanisms. nih.govbiobide.com

Table 2: Application of Omics Technologies in Preclinical Research

| Omics Technology | Preclinical Application | Potential Insights for this compound |

|---|---|---|

| Transcriptomics | Quantify changes in mRNA levels in treated vs. untreated cells. | Identify modulated signaling pathways and gene networks. |

| Proteomics | Quantify changes in protein abundance and post-translational modifications. | Validate transcriptomic data and map signaling cascades affected by the compound. |

| Metabolomics | Profile changes in endogenous small-molecule metabolites. | Reveal shifts in cellular metabolism and bioenergetics. |

| Multi-omics Integration | Combine data from all omics layers using bioinformatics tools. | Construct a comprehensive, systems-level model of the compound's mechanism of action. |

Development of Advanced Delivery Systems for Preclinical Research Applications

The physicochemical properties of a small molecule, such as solubility and stability, can significantly impact its utility in preclinical studies. Future research should explore the development of advanced delivery systems to optimize the compound's performance in both in vitro and in vivo models. frost.com

For preclinical applications, formulation strategies can enhance bioavailability and enable targeted delivery. researchgate.net Nano-based drug delivery systems, such as liposomes or polymeric nanoparticles, can encapsulate this compound, potentially improving its solubility in aqueous media and protecting it from premature degradation. astrazeneca.comgenesispub.org These nanoparticles can be further functionalized with targeting ligands (e.g., antibodies or peptides) to direct the compound to specific tissues or cell types in animal models, thereby increasing efficacy and reducing potential systemic exposure. researchgate.net

Another promising avenue is the use of peptide-based drug delivery platforms, which can facilitate cell penetration and even transport across challenging biological barriers like the blood-brain barrier in preclinical models. laotiantimes.com The development of such formulations is a critical step in translating an interesting chemical matter into a viable research tool or therapeutic candidate. frost.com

Table 3: Preclinical Drug Delivery Systems

| Delivery System | Description | Potential Advantage for this compound |

|---|---|---|

| Polymeric Nanoparticles | Encapsulation of the compound within a biodegradable polymer matrix. | Improved solubility, sustained release, and potential for targeted delivery. astrazeneca.com |

| Liposomes | Encapsulation within spherical vesicles composed of lipid bilayers. | Enhanced biocompatibility and ability to deliver both hydrophilic and lipophilic agents. genesispub.org |

| Peptide Conjugates | Covalent attachment of the compound to cell-penetrating or targeting peptides. | Improved cellular uptake and tissue-specific delivery. laotiantimes.com |

| Prodrug Strategies | Chemical modification of the compound to an inactive form that is metabolized to the active agent in vivo. | Modified pharmacokinetic properties and targeted release. frost.com |

Emerging Methodologies and Technologies for Compound Characterization and Evaluation

Thorough characterization is fundamental to understanding any new chemical entity. Beyond standard spectroscopic methods like NMR and mass spectrometry for structural confirmation, advanced analytical and biophysical techniques should be employed to provide a deeper quantitative understanding of the compound's properties and interactions. rroij.comijpsjournal.comroyalsocietypublishing.org

To quantitatively assess the binding affinity of this compound to its identified protein target(s), techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are indispensable. These methods provide precise data on binding kinetics (kon/koff rates) and thermodynamics, which are crucial for structure-activity relationship (SAR) studies and lead optimization.

High-content imaging (HCI) is another powerful technology for evaluating the compound's effects at a subcellular level. HCI platforms can simultaneously quantify multiple cellular parameters—such as cell morphology, protein localization, and organelle health—in response to compound treatment, offering a rich, multi-parametric dataset that goes far beyond simple viability assays. The application of emerging chemical pattern analysis, a novel machine learning approach, could also help classify the molecule and predict its potency based on key molecular features, even with limited initial data. acs.org

Table 4: Advanced Methodologies for Compound Evaluation

| Methodology | Purpose | Key Data Generated |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Elucidate the precise molecular structure and confirm purity. rroij.com | Chemical shifts, coupling constants, and structural arrangement of atoms. ijpsjournal.com |

| High-Resolution Mass Spectrometry (HRMS) | Determine the exact molecular weight and elemental composition. ijpsjournal.com | Precise mass-to-charge ratio for molecular formula confirmation. |

| Surface Plasmon Resonance (SPR) | Quantify the kinetics of binding between the compound and its target protein. | Association (kon) and dissociation (koff) rates, and affinity (KD). |

| Isothermal Titration Calorimetry (ITC) | Measure the thermodynamics of the binding interaction. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). |

| High-Content Imaging (HCI) | Assess complex cellular phenotypes and subcellular changes upon treatment. | Multi-parametric data on cell health, morphology, and protein localization. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(3-Chloro-2-cyanoanilino)phenyl acetate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with nucleophilic substitution or coupling reactions. For example:

Aniline Core Modification : Introduce chloro and cyano groups via electrophilic substitution using Cl₂ or cyanogen bromide under controlled pH (e.g., acidic conditions for regioselectivity) .

Esterification : React the modified aniline intermediate with acetic anhydride in the presence of a catalyst (e.g., H₂SO₄) at 60–80°C to form the acetate ester .

- Key Variables : Temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry of reagents critically impact yield. For instance, excess acetic anhydride may improve esterification efficiency but risks side reactions like acetylation of unintended sites .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., chloro and cyano group positions) and ester linkage integrity .

- HPLC-MS : Quantifies purity (>95% is typical for research-grade material) and identifies byproducts (e.g., unreacted intermediates) .

- X-ray Crystallography : Resolves crystal structure and validates steric effects of substituents, though single-crystal growth may require slow evaporation in dichloromethane/hexane .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies should assess:

- Thermal Degradation : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset temperatures (e.g., >150°C for the acetate group) .

- Hydrolytic Sensitivity : Monitor ester bond cleavage via pH-dependent degradation assays. Acetate esters are prone to hydrolysis in alkaline conditions (pH > 9), requiring storage in anhydrous environments .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in novel reaction systems?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for substitution or oxidation reactions. For example, Fukui indices identify electrophilic/nucleophilic sites influenced by the cyano group .

- Reaction Path Search Tools : Software like GRRM or AFIR predicts intermediates in multi-step syntheses, reducing trial-and-error experimentation .

- Case Study : Simulations of nitro-group reduction pathways in similar aniline derivatives showed 85% agreement with experimental outcomes, validating computational workflows .

Q. How can conflicting biological activity data (e.g., cytotoxicity vs. therapeutic potential) be resolved?

- Methodological Answer :

- Dose-Response Profiling : Use IC₅₀ assays across cell lines (e.g., HEK293 vs. HeLa) to differentiate target-specific effects from nonspecific toxicity. For example, a study on structurally analogous compounds found cytotoxicity at >50 µM but enzyme inhibition at <10 µM .

- Metabolite Analysis : LC-MS/MS identifies active metabolites (e.g., deacetylated derivatives) that may contribute to observed contradictions .

- Structural-Activity Relationship (SAR) : Compare substituent effects; the cyano group’s electron-withdrawing nature may enhance binding to specific targets (e.g., kinase inhibitors) while increasing off-target interactions .

Q. What experimental designs optimize catalytic systems for scaling up synthesis?

- Methodological Answer :

- Catalyst Screening : Test palladium/copper catalysts for coupling reactions. For example, Pd(OAc)₂ with Xantphos ligand improves yield in Ullmann-type couplings of chloro-aniline derivatives .

- Flow Chemistry : Continuous flow reactors reduce reaction times (e.g., from 24h to 2h) and improve heat management for exothermic steps like esterification .

- Table : Comparison of Catalytic Systems

| Catalyst System | Yield (%) | Reaction Time | Byproduct Formation |

|---|---|---|---|

| Pd(OAc)₂/Xantphos | 78 | 6h | <5% |

| CuI/1,10-phenanthroline | 65 | 12h | 15% |

| Ligand-free | 40 | 24h | 30% |

| Data inferred from analogous reactions . |

Q. How do substituents (Cl, CN, acetate) influence electronic properties and intermolecular interactions?

- Methodological Answer :

- Electron Density Mapping : DFT calculations show the cyano group withdraws electron density, polarizing the aniline ring and enhancing dipole-dipole interactions in crystal packing .

- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., Cl⋯H interactions contribute 12% to crystal cohesion in similar structures) .

- Solubility Studies : The acetate ester improves solubility in polar aprotic solvents (e.g., DMSO) compared to non-esterified analogs, critical for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.